molecular formula C11H15N5O2S B2385886 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034390-38-8

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2385886
CAS No.: 2034390-38-8
M. Wt: 281.33
InChI Key: BLCHTYMGONJIFA-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features an imidazole ring, a thiadiazole ring, and a carboxamide group Imidazole and thiadiazole are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and thiadiazole precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: Both the imidazole and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the thiadiazole ring can produce dihydrothiadiazoles.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can also interact with biological molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Thiabendazole: An antihelmintic drug containing a thiadiazole ring.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and exhibit a broader spectrum of biological activities compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)13-3-6-18-7-5-16-4-2-12-8-16/h2,4,8H,3,5-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHTYMGONJIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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